3-Chloro-2-nitropyridine
Overview
Description
3-Chloro-2-nitropyridine is an organic compound with the molecular formula C5H3ClN2O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position and a nitro group at the second position of the pyridine ring
Mechanism of Action
- The primary target of 3-Chloro-2-nitropyridine is not explicitly mentioned in the available literature. However, we know that it is used as a pharmaceutical intermediate and in the synthesis of organic electroluminescent materials .
- The reaction mechanism for the synthesis of this compound involves a unique process. Unlike typical electrophilic aromatic substitutions, the nitro group migrates from the 1-position to the 3-position via a [1,5] sigmatropic shift .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-nitropyridine typically involves the nitration of 2-chloropyridine. One common method includes the reaction of 2-chloropyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure the selective formation of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the process may include steps for the purification and isolation of the final product to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Substitution Reactions: Products such as 3-alkoxy-2-nitropyridine or 3-amino-2-nitropyridine.
Reduction Reactions: The primary product is 3-chloro-2-aminopyridine.
Scientific Research Applications
3-Chloro-2-nitropyridine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It is utilized in the production of agrochemicals and dyes
Comparison with Similar Compounds
- 2-Chloro-4-nitropyridine
- 3-Nitropyridine
- 2-Chloro-3-aminopyridine
Comparison: 3-Chloro-2-nitropyridine is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and applications. Compared to 2-Chloro-4-nitropyridine, it has different substitution patterns that affect its chemical behavior. 3-Nitropyridine lacks the chlorine atom, resulting in distinct reactivity and uses. 2-Chloro-3-aminopyridine, a reduction product of this compound, has applications in different synthetic pathways .
Properties
IUPAC Name |
3-chloro-2-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGASDJUCYTRAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339256 | |
Record name | 3-Chloro-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54231-32-2 | |
Record name | 3-Chloro-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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